n-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide
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Overview
Description
N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d]thiazol-2-yl)-2-phenylbenzamide
- N-(Benzo[d]thiazol-2-yl)-2-morpholinobenzamide
Uniqueness
N-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorobenzamide moiety enhances its potential as an enzyme inhibitor compared to similar compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-6-2-1-5-11(12)16(23)19-10-9-15(22)21-17-20-13-7-3-4-8-14(13)24-17/h1-8H,9-10H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERVUMPWNAROJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)NC2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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